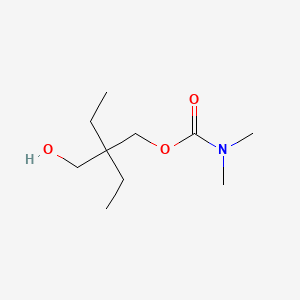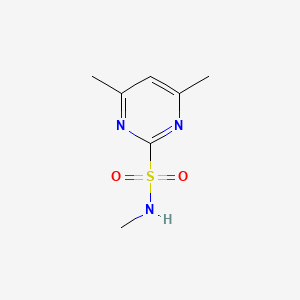![molecular formula C11H8N2S B13958720 [1,4]Thiazepino[4,5-a]benzimidazole CAS No. 653-74-7](/img/structure/B13958720.png)
[1,4]Thiazepino[4,5-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4]Thiazepino[4,5-a]benzimidazole is a heterocyclic compound that features a unique fusion of a thiazepine ring with a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound allows it to interact with biological systems in unique ways, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Thiazepino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) in solvents such as benzene, tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of the desired thiazepino derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,4]Thiazepino[4,5-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Solvents like ethanol, methanol, and DMF are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of [1,4]Thiazepino[4,5-a]benzimidazole involves its interaction with specific molecular targets within biological systems. For example, it has been shown to inhibit RNA replication in viruses by interfering with the viral replication machinery . The exact molecular pathways and targets involved in these interactions are still under investigation, but the compound’s structure suggests it can form stable complexes with various biomolecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,4]Thiazino[4,3-a]benzimidazole: This compound shares a similar core structure but differs in the position of the nitrogen and sulfur atoms within the ring system.
[1,3]Thiazolo[3,2-a]benzimidazole: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Uniqueness
[1,4]Thiazepino[4,5-a]benzimidazole is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable target for research, as it can offer new insights into the design and development of novel compounds with specific desired properties.
Propriétés
Numéro CAS |
653-74-7 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
[1,4]thiazepino[4,5-a]benzimidazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11-5-7-14-8-6-13(10)11/h1-8H |
Clé InChI |
WETALTCVYZBJCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)




